

Clavariopsin B from *Clavariopsis aquatica*: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Clavariopsin B*

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Audience: Researchers, scientists, and drug development professionals.

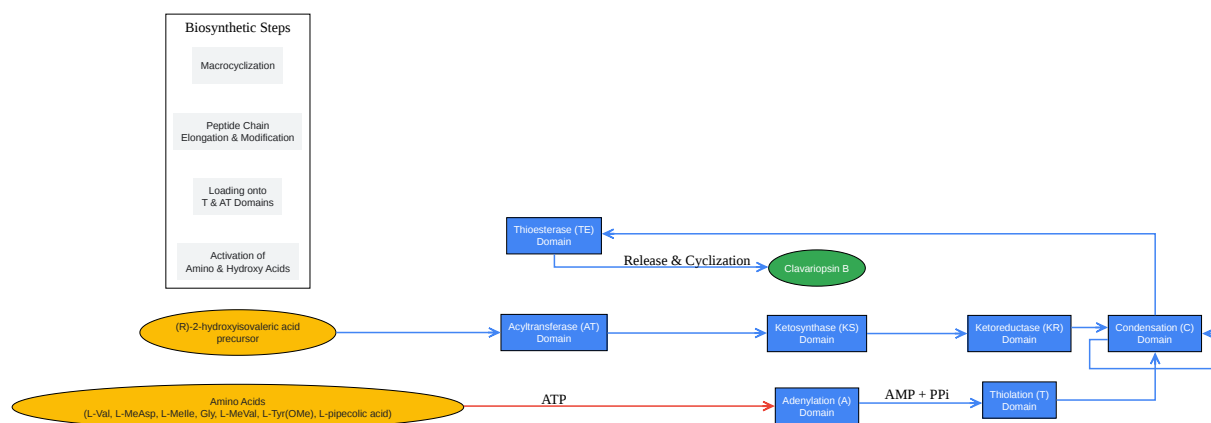
Introduction

Clavariopsis aquatica, an aquatic hyphomycete, has emerged as a promising source of bioactive secondary metabolites. Among these, the cyclic depsipeptide **Clavariopsin B** has garnered significant attention for its potent antifungal properties. This technical guide provides an in-depth overview of *Clavariopsis aquatica* as a source of **Clavariopsin B**, detailing its biosynthesis, isolation, characterization, and hypothesized mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product discovery, antifungal drug development, and related fields.

Clavariopsins were first isolated from the fermentation broth of *Clavariopsis aquatica* AJ 117363.[1] **Clavariopsin B**, along with its analogue Clavariopsin A, are cyclic depsipeptide antibiotics.[1] Subsequent studies have led to the isolation and characterization of several other clavariopsin analogues, designated as Clavariopsins C-I, from the same fungal species.[2] These compounds exhibit significant antifungal activity against a range of pathogenic fungi, including *Aspergillus fumigatus*, *Aspergillus niger*, and *Candida albicans*. [1] A notable characteristic of clavariopsins is their ability to induce hyphal swelling in *A. niger*, suggesting a mechanism of action that involves interference with fungal cell wall synthesis.[2][3]

Biosynthesis of Clavariopsin B

The biosynthesis of cyclic depsipeptides like **Clavariopsin B** in fungi is typically carried out by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs) and, in some cases, in conjunction with polyketide synthases (PKSs).[4] While the specific gene cluster for **clavariopsin** biosynthesis in *Clavariopsis aquatica* has not yet been fully characterized in the available literature, a hypothetical pathway can be proposed based on the known mechanisms of NRPS and PKS machinery.



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Caption: Hypothesized biosynthetic pathway of **Clavariopsin B** via an NRPS/PKS complex.

Experimental Protocols

Fungal Strain and Fermentation

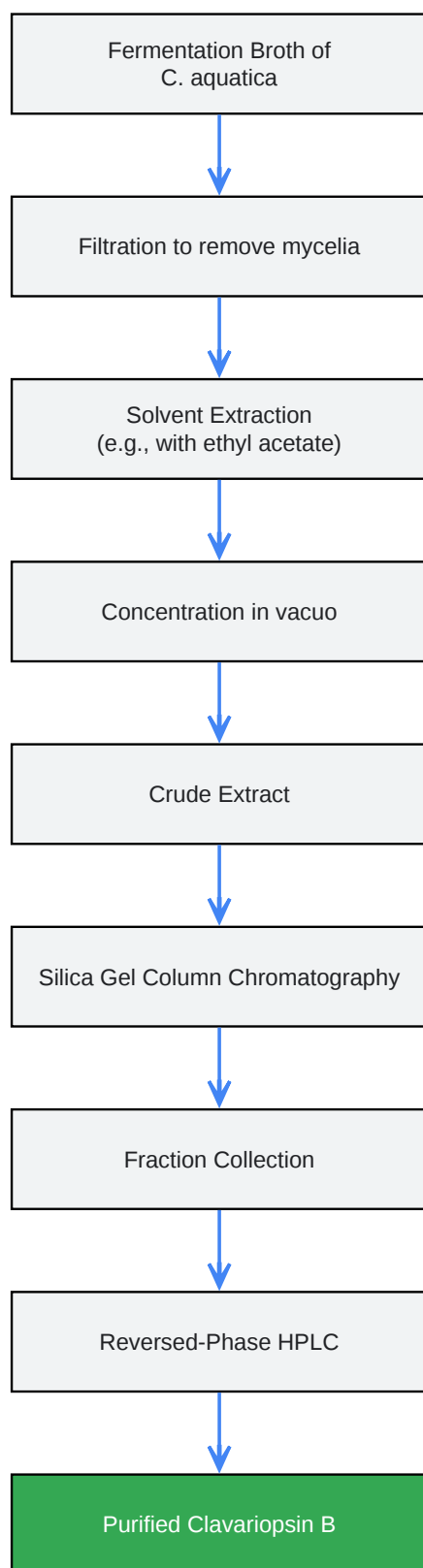
Clavariopsis aquatica AJ 117363 is the fungal strain reported for the production of Clavariopsins A and B.^[1]

Fermentation Protocol:

- **Seed Culture:** A loopful of the fungal mycelium from a slant culture is inoculated into a 500 mL flask containing 100 mL of a seed medium (e.g., comprising soluble starch, glucose, yeast extract, and peptone). The culture is incubated at 25°C for 3 days on a rotary shaker.
- **Production Culture:** The seed culture is then transferred into a larger production vessel, such as a 20 L jar fermentor, containing a suitable production medium. The fermentation is carried out at 25°C with aeration and agitation for a specified period, typically several days, to allow for the accumulation of the desired secondary metabolites.

Isolation and Purification of Clavariopsin B

The isolation of **Clavariopsin B** from the fermentation broth involves a multi-step process of extraction and chromatography.^[1]



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Caption: General experimental workflow for the isolation and purification of **Clavariopsin B**.

Detailed Protocol:

- **Extraction:** The fermentation broth is filtered to remove the fungal mycelia. The filtrate is then extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. The organic layer, containing the secondary metabolites, is collected.
- **Concentration:** The organic extract is concentrated under reduced pressure to yield a crude extract.
- **Silica Gel Chromatography:** The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity.
- **Reversed-Phase HPLC:** Fractions containing **Clavariopsin B** are further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient) to obtain the pure compound.

Structure Elucidation and Characterization

The structure of **Clavariopsin B** has been determined using a combination of spectroscopic techniques.[5]

- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition.
- **NMR Spectroscopy:** One-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the planar structure and sequence of amino and hydroxy acids.
- **Chiral Analysis:** The absolute stereochemistry of the constituent amino and hydroxy acids is determined by advanced Marfey's method and chiral-phase HPLC analysis of the acid hydrolysate of the molecule.

Quantitative Data on Antifungal Activity

The antifungal activity of **Clavariopsin B** and its analogues is typically quantified by determining the minimum inhibitory dose (MID) or minimum inhibitory concentration (MIC).

Compound	<i>Aspergillus fumigatus</i> (MID, μ g/disk)	<i>Aspergillus niger</i> (MID, μ g/disk)	<i>Candida albicans</i> (MID, μ g/disk)
Clavariopsin A	0.3	10	>100
Clavariopsin B	1	30	>100

Data sourced from Kaida et al., 2001.

Compound	Botrytis cinerea (MID, μ g/disk)	Magnaporthe oryzae (MID, μ g/disk)	Colletotrichum orbiculare (MID, μ g/disk)	Fusarium oxysporum (MID, μ g/disk)	Alternaria alternata (MID, μ g/disk)	Aspergillus niger (MID, μ g/disk)
Clavariopsin A	1	0.3	1	1	1	10
Clavariopsin B	1	1	3	3	3	10
Clavariopsin C	1	0.3	1	1	1	10
Clavariopsin D	1	0.3	1	1	1	10
Clavariopsin E	3	1	3	3	3	10
Clavariopsin F	1	0.3	1	1	1	10
Clavariopsin G	1	0.3	1	1	1	10
Clavariopsin H	0.3	0.1	0.3	0.3	0.3	3
Clavariopsin I	0.3	0.1	0.3	0.3	0.3	3

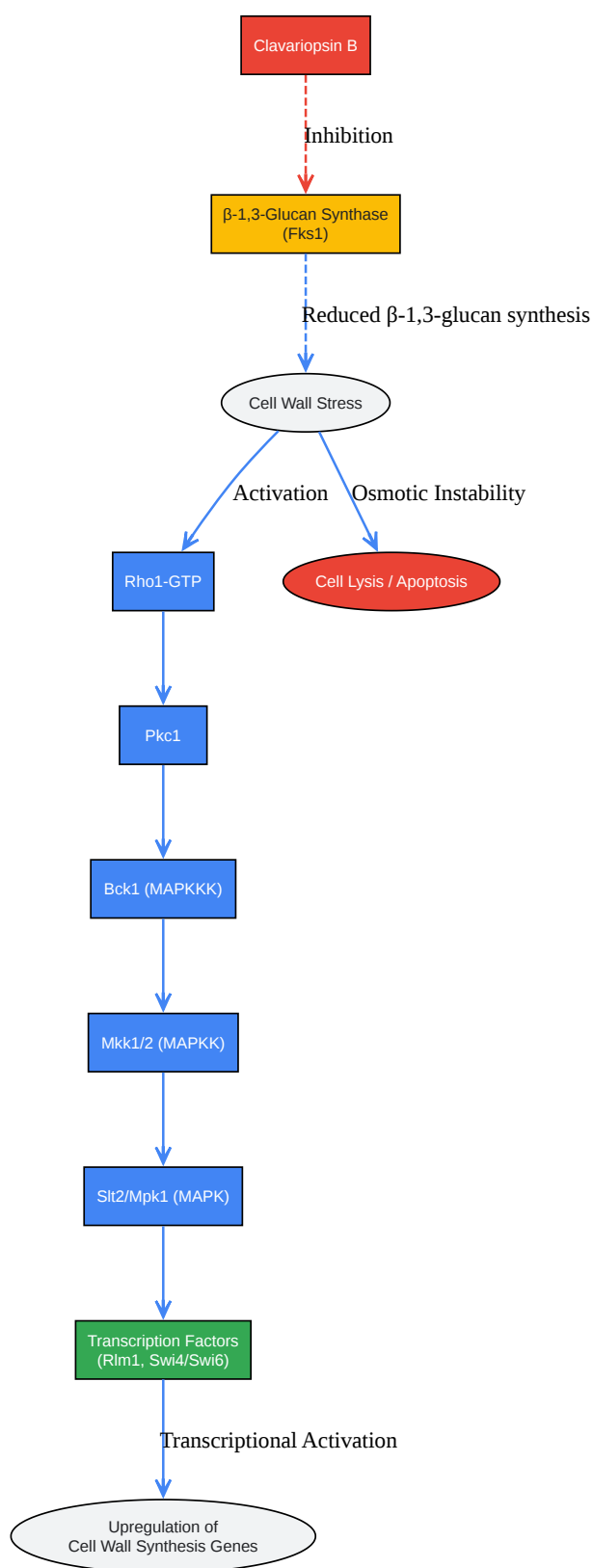
Data sourced from Soe et al., 2019.[\[2\]](#)

Hypothesized Mechanism of Action and Signaling Pathway

The observation that clavariopsins induce hyphal swelling in *Aspergillus niger* strongly suggests that their antifungal activity is due to the disruption of cell wall biosynthesis.[\[2\]](#)[\[3\]](#)

While the precise molecular target of **Clavariopsin B** has not been definitively identified in the reviewed literature, a plausible hypothesis is the inhibition of β -1,3-glucan synthase, a key enzyme in the synthesis of β -1,3-glucan, a major structural component of the fungal cell wall. Inhibition of this enzyme by other antifungal agents, such as the echinocandins, leads to a weakened cell wall, osmotic instability, and ultimately cell death. The morphological changes observed with clavariopsin treatment are consistent with this mode of action.

Inhibition of β -1,3-glucan synthase would trigger the Cell Wall Integrity (CWI) signaling pathway, a conserved MAPK cascade in fungi that responds to cell wall stress.



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Caption: Hypothesized signaling pathway for the antifungal action of **Clavariopsin B**.

This proposed mechanism provides a framework for future research to elucidate the precise molecular interactions of **Clavariopsin B** and to validate its potential as a lead compound for the development of novel antifungal therapeutics. Further studies, such as enzymatic assays with purified β -1,3-glucan synthase and transcriptomic or proteomic analyses of **Clavariopsin B**-treated fungal cells, are warranted to confirm this hypothesis.

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References

- 1. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 5. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 2. Structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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